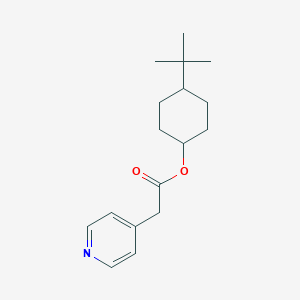
4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin receptor antagonists. It is a potent and selective 5-HT3 receptor antagonist that is widely used in scientific research.
Scientific Research Applications
4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate is widely used in scientific research for its potent and selective 5-HT3 receptor antagonism. It is used in studies related to the central nervous system, gastrointestinal system, and cancer research. In the central nervous system, 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate is used to study the role of serotonin in various physiological and pathological conditions such as anxiety, depression, and schizophrenia. In the gastrointestinal system, 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate is used to study the effects of serotonin on gut motility and secretion. In cancer research, 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate is used to study the role of serotonin in cancer cell proliferation and metastasis.
Mechanism Of Action
4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate exerts its pharmacological effects by selectively blocking the 5-HT3 receptor, which is a ligand-gated ion channel that is widely distributed in the central and peripheral nervous systems. By blocking the 5-HT3 receptor, 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate inhibits the action of serotonin, which is a neurotransmitter that is involved in various physiological and pathological processes.
Biochemical And Physiological Effects
4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of various neurotransmitters such as dopamine, acetylcholine, and glutamate. It also inhibits the release of various hormones such as gastrin and cholecystokinin. 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate has been shown to have anti-inflammatory, anti-apoptotic, and anti-tumor effects.
Advantages And Limitations For Lab Experiments
4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate has several advantages for lab experiments. It is a potent and selective 5-HT3 receptor antagonist that can be used to study the role of serotonin in various physiological and pathological conditions. It is also relatively stable and can be stored for long periods without degradation. However, 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experimental settings. It also has a relatively short half-life, which can limit its duration of action.
Future Directions
There are several future directions for the use of 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate in scientific research. One direction is the study of its effects on the immune system. 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate has been shown to have anti-inflammatory effects, and it may have potential as a therapeutic agent for various autoimmune diseases. Another direction is the study of its effects on cancer stem cells. 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate has been shown to inhibit the proliferation of cancer cells, and it may have potential as a therapeutic agent for various types of cancer. Finally, the development of novel formulations of 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate with improved solubility and pharmacokinetic properties may expand its use in various experimental settings.
Conclusion:
In conclusion, 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate is a potent and selective 5-HT3 receptor antagonist that has various scientific research applications. It is synthesized by the reaction between 1-bromo-4-(1,1-dimethylethyl)cyclohexane and 4-pyridineacetic acid. 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate exerts its pharmacological effects by selectively blocking the 5-HT3 receptor, which is widely distributed in the central and peripheral nervous systems. 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate has several advantages for lab experiments, but it also has some limitations. Finally, there are several future directions for the use of 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate in scientific research, including the study of its effects on the immune system, cancer stem cells, and the development of novel formulations.
Synthesis Methods
4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate can be synthesized by the reaction between 1-bromo-4-(1,1-dimethylethyl)cyclohexane and 4-pyridineacetic acid in the presence of a base such as potassium carbonate. The reaction yields 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate in high purity and yield.
properties
CAS RN |
129175-17-3 |
|---|---|
Product Name |
4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate |
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl) 2-pyridin-4-ylacetate |
InChI |
InChI=1S/C17H25NO2/c1-17(2,3)14-4-6-15(7-5-14)20-16(19)12-13-8-10-18-11-9-13/h8-11,14-15H,4-7,12H2,1-3H3 |
InChI Key |
IKQALCFUJBVZDS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)CC2=CC=NC=C2 |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)CC2=CC=NC=C2 |
synonyms |
4-tert-butylcyclohexyl 4-pyridylacetate t-BHPA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



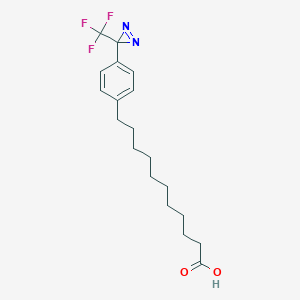
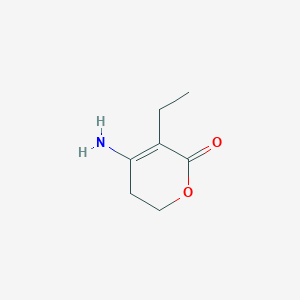
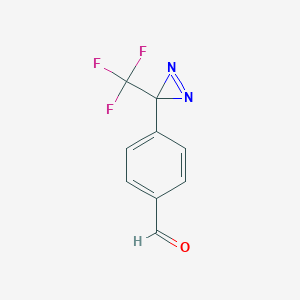
![Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B141184.png)
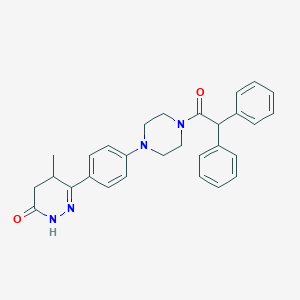
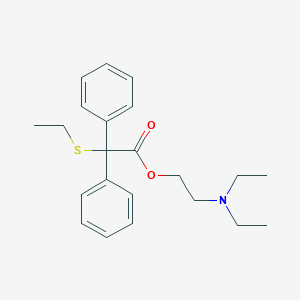
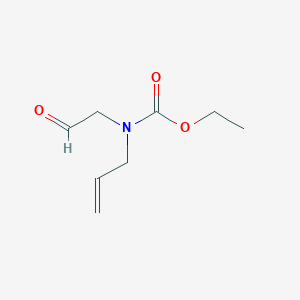
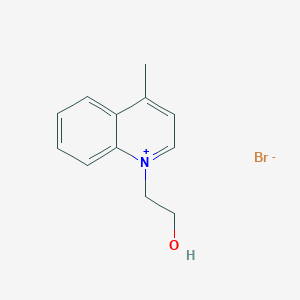
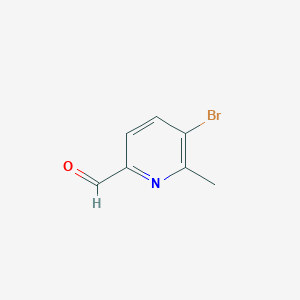
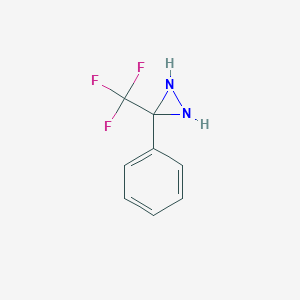

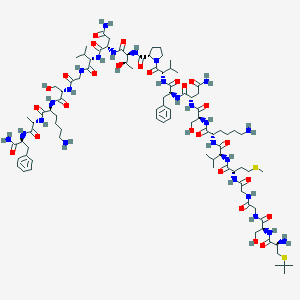
![2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine](/img/structure/B141204.png)
![5-Methyl-octahydro-pyrrolo[3,4-C]pyridine](/img/structure/B141208.png)